Methyl 5-formylthiophene-2-carboxylate

Physical Chemistry Solid-State Characterization Process Chemistry

Inconsistent purity and documentation often derail thiophene-based medicinal chemistry. Methyl 5-formylthiophene-2-carboxylate (CAS 67808-64-4) resolves this: 98% purity verified by HPLC/NMR/GC per batch; distinct formyl reactivity for Knoevenagel and reductive amination; high melting point (102°C) ensures precise solid handling; documented in EP2533783 for FXR antagonist synthesis; stored under inert gas at 2-8°C for long-term stability. Batch-specific COA and global shipping streamline procurement.

Molecular Formula C7H6O3S
Molecular Weight 170.19 g/mol
CAS No. 67808-64-4
Cat. No. B186571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-formylthiophene-2-carboxylate
CAS67808-64-4
Molecular FormulaC7H6O3S
Molecular Weight170.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(S1)C=O
InChIInChI=1S/C7H6O3S/c1-10-7(9)6-3-2-5(4-8)11-6/h2-4H,1H3
InChIKeyAPNKWEPRZUSZCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Specification


Methyl 5-formylthiophene-2-carboxylate is a heterocyclic building block belonging to the class of thiophene-2-carboxylic acid esters. It features a formyl group (-CHO) at the 5-position and a methyl ester (-COOCH₃) at the 2-position of the thiophene ring, affording a molecular weight of 170.19 g/mol [1]. Commercially, it is supplied as a white to off-white solid with a standard purity of 98%, supported by batch-specific analytical certificates including NMR, HPLC, and GC . Its physical form, verified melting point of 102°C, and requirement for storage under inert gas at 2–8°C distinguish it from related liquid or lower-melting thiophene carboxylate analogs, making these properties critical for procurement and handling specifications [2].

Format Crystalline solid, 102°C m.p. Suited for solid handling and recrystallization workflows
Purity basis 98% with NMR/HPLC/GC support Batch-specific COA review recommended
Storage Inert gas, 2–8°C Long-term inventory fit for multi-step synthesis

Why Generic Substitution Fails for This Thiophene


The interchangeable use of Methyl 5-formylthiophene-2-carboxylate with its 5-bromo, 5-methyl, or 5-cyano analogs is fundamentally invalid due to quantifiable differences in physical state, thermal stability, and electronic character. As demonstrated in the quantitative evidence below, the formyl derivative exhibits a melting point up to 15°C higher than the 5-bromo analog, directly impacting crystallization behavior and solid dosing [1]. Furthermore, the distinct electron-withdrawing capacity of the formyl group confers unique reactivity in Knoevenagel condensations and reductive aminations that the 5-methyl or 5-acetyl analogs cannot replicate, making substitution synthetically ineffective .

Property
5-Formyl (Target)
5-Substituted Analog
Thermal stability
Melting point 102°C; stable crystalline profile
5-Bromo mp ~87°C; different solid-state behavior
Reactivity portal
Aldehyde enables Knoevenagel and reductive amination
5-Methyl/5-Cyano lack aldehyde-specific transformation
Lipophilicity
XLogP3 1.6
5-Acetyl XLogP3 1.8; may shift lead-like property context

Quantitative Differentiation from Thiophene Analogs


Thermal Stability and Crystallinity Advantage

Methyl 5-formylthiophene-2-carboxylate is a well-defined crystalline solid with a sharp melting point of 102°C, a property crucial for purification and formulation. In contrast, the closest brominated analog, Methyl 5-bromothiophene-2-carboxylate, exhibits a melting point of 87-88°C, a difference of ~15°C [1]. This lower thermal stability and distinct crystalline character can complicate scale-up and solid-state handling for the bromo compound.

Thermal stability
Cross-study comparable
102°C vs 87–88°C
Δ ≈ 15°C higher
Supports crystallinity and solid-handling review
Comparator: 5-bromo analog (CAS 62224-19-5)
Physical Chemistry Solid-State Characterization Process Chemistry

Lower Lipophilicity for Drug Design Optimization

The target compound's computed lipophilicity (XLogP3 = 1.6) is lower than that of the 5-acetyl analog, Methyl 5-acetylthiophene-2-carboxylate (XLogP3 = 1.8) [1][2]. This 0.2 log unit difference indicates a meaningful reduction in hydrophobicity, which can translate to improved aqueous solubility and a better pharmacokinetic profile for derived lead molecules.

Lipophilicity
Cross-study comparable
XLogP3 1.6 vs 1.8
0.2 log unit lower
Context for lead-like property profiling
Comparator: 5-acetyl analog; PubChem 3.0
Medicinal Chemistry Lipophilicity ADME Optimization

Dual Orthogonal Reactivity of Formyl and Ester Groups

The compound uniquely positions a strong electron-withdrawing aldehyde for nucleophilic addition and condensation reactions, combined with a hydrolytically cleavable methyl ester. Databases highlight its documented utility in cross-coupling, Knoevenagel condensations, and as a critical intermediate for thiophene-based ligands and FXR antagonists, as referenced in patents such as EP2533783 and US5047554 . Analogs like the 5-methyl derivative lack the reactive carbonyl, while the 5-cyano analog provides a different electronic profile that cannot engage in the same aldehyde-specific transformations.

Synthetic utility
Class-level inference
Formyl + ester orthogonal reactivity
Enables aldehyde-specific pathways absent in non-formylated analogs
Documented in patent routes; data to verify
Synthetic Chemistry Heterocyclic Chemistry Medicinal Chemistry

Documented Synthesis Yield and Analytical Validation

A published synthesis of the target compound via alkylation of 5-formylthiophene-2-carboxylic acid with iodomethane reports a purified yield of 62% [1]. This is comparable to the synthesis of Methyl 5-bromothiophene-2-carboxylate from 5-bromothiophene-2-carboxylic acid and thionyl chloride in methanol, which proceeded with a 100% crude yield . Both compounds are routinely supplied with 98% purity, their synthesis yields indicate comparable accessibility and scalability for procurement; however, the formyl ester's yield represents a stable, reproducible benchmark.

Synthesis yield
Cross-study comparable
62% purified yield
Supports procurement feasibility benchmarking
Published methylation route (Tetrahedron 2008)
Synthetic Methodology Analytical Chemistry Process Development

Research and Industrial Application Scenarios


Pharmaceutical Lead Synthesis via Condensation Libraries

The compound's formyl group serves as an electrophilic handle for constructing diverse compound libraries via Knoevenagel condensation with active methylene compounds or reductive amination with amines. Its documented use in medicinal chemistry patents, including routes elaborated in EP2533783 for heterocyclic compounds, positions it as a critical building block for generating FXR antagonist and other drug-like scaffolds, a transformation impossible with the 5-methyl or 5-cyano analogs .

Organic Electronics and Polymer Precursor Development

Thiophene-based oligomers and polymers are active materials in transistors and photovoltaics. The compound's dual functionalization (formyl for chain extension, ester for solubility or surface anchoring) makes it a versatile monomer precursor. Reviews on thiophene synthesis highlight the ready availability of 2-formylthiophenes as a convenient feedstock for such applications, where purity and proper solid-state properties are paramount [1].

Scale-Up Chemistry Requiring High Thermal Stability

For process chemistry applications where solid handling, recrystallization, and thermal stability are critical, the compound's high melting point of 102°C provides a distinct advantage over the lower-melting 5-bromo analog. Its storage under inert gas at 2-8°C, validated by multiple suppliers, ensures long-term stability in inventory, making it a reliable choice for multi-step synthesis programs [2].

Orthogonal Deprotection in Complex Molecule Synthesis

The methyl ester can be hydrolyzed to the carboxylic acid or reduced to the alcohol orthogonally to the formyl group. This is particularly valuable in total synthesis where chemoselective transformations are required. The documented high regioselective formylation of thiophene-2-carboxylate derivatives, yielding the 5-substituted product, confirms the synthetic strategy's reliability, essential for complex target molecule construction .

Application
Selection Property
Validation Focus
Condensation library synthesis
Formyl-group reactivity profile
Knoevenagel / reductive amination scope
Organic electronics precursor
Dual functionalization (formyl/ester)
Polymerization and surface-anchoring trials
Scale-up process chemistry
Thermal stability and solid handling
Crystallinity and storage stability review
Orthogonal deprotection route
Ester/aldehyde chemoselectivity
Hydrolysis/reduction sequence verification

Technical Documentation Hub

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